molecular formula C10H13N5OS B244413 N-(2-butyltetrazol-5-yl)thiophene-2-carboxamide

N-(2-butyltetrazol-5-yl)thiophene-2-carboxamide

Cat. No.: B244413
M. Wt: 251.31 g/mol
InChI Key: IIHNNTBKIIFFMP-UHFFFAOYSA-N
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Description

N-(2-butyltetrazol-5-yl)thiophene-2-carboxamide is an organic compound that belongs to the class of tetrazole derivatives Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-butyltetrazol-5-yl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 2-butyl-2H-tetrazole. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-butyltetrazol-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazole ring can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

N-(2-butyltetrazol-5-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-butyltetrazol-5-yl)thiophene-2-carboxamide involves its interaction with biological targets through the tetrazole ring. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-2H-tetrazol-5-yl)thiophene-2-carboxamide
  • 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole
  • 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene

Uniqueness

N-(2-butyltetrazol-5-yl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butyl group on the tetrazole ring enhances its lipophilicity, potentially improving its ability to penetrate cell membranes compared to other tetrazole derivatives .

Properties

Molecular Formula

C10H13N5OS

Molecular Weight

251.31 g/mol

IUPAC Name

N-(2-butyltetrazol-5-yl)thiophene-2-carboxamide

InChI

InChI=1S/C10H13N5OS/c1-2-3-6-15-13-10(12-14-15)11-9(16)8-5-4-7-17-8/h4-5,7H,2-3,6H2,1H3,(H,11,13,16)

InChI Key

IIHNNTBKIIFFMP-UHFFFAOYSA-N

SMILES

CCCCN1N=C(N=N1)NC(=O)C2=CC=CS2

Canonical SMILES

CCCCN1N=C(N=N1)NC(=O)C2=CC=CS2

Origin of Product

United States

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